
methylmalonyl-coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylmalonyl-coenzyme A is a thioester consisting of coenzyme A linked to methylmalonic acid. This compound is crucial in the metabolism of fatty acids with an odd number of carbons, certain amino acids (valine, isoleucine, methionine, threonine), and cholesterol side-chains .
准备方法
Synthetic Routes and Reaction Conditions
Methylmalonyl-coenzyme A can be synthesized through a two-step procedure. The first step involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This is followed by transesterification with coenzyme A, yielding this compound in an 80% overall yield . An additional step, methylation of malonic acid with iodomethane, can introduce a stable or radioactive isotope into the product .
Industrial Production Methods
Industrial production methods for this compound often involve chemo-enzymatic synthesis. This approach systematically tests various methods for the synthesis of acyl-coenzyme A thioesters, including saturated acyl-coenzyme A, α,β-unsaturated acyl-coenzyme A, and α-carboxylated acyl-coenzyme A . These methods are scalable and do not require special chemical equipment, making them convenient for biological laboratories .
化学反应分析
Types of Reactions
Methylmalonyl-coenzyme A undergoes several types of reactions, including:
Isomerization: It is converted into succinyl-coenzyme A by this compound mutase.
Epimerization: The enzyme this compound epimerase catalyzes the interconversion of D- and L-methylmalonyl-coenzyme A.
Common Reagents and Conditions
Propionyl-coenzyme A and bicarbonate: These are converted to this compound by the enzyme propionyl-coenzyme A carboxylase.
Major Products Formed
Succinyl-coenzyme A: This is the major product formed from the isomerization of this compound.
科学研究应用
Methylmalonyl-coenzyme A has several scientific research applications:
Chemistry: It is used in the study of coenzyme A-dependent enzymes and pathways.
Biology: It plays a role in the metabolism of fatty acids, amino acids, and cholesterol.
Medicine: It is involved in the diagnosis and study of metabolic disorders such as methylmalonic acidemia.
Industry: It is used in the production of various coenzyme A esters that are of biochemical interest.
作用机制
Methylmalonyl-coenzyme A exerts its effects through several mechanisms:
相似化合物的比较
Methylmalonyl-coenzyme A can be compared with other similar compounds:
Succinyl-coenzyme A: This compound is the product of the isomerization of this compound and plays a key role in the tricarboxylic acid cycle.
Propionyl-coenzyme A: This is the precursor to this compound in the metabolic pathway.
Malonyl-coenzyme A: This compound is involved in fatty acid biosynthesis and is structurally similar to this compound.
This compound is unique due to its role in both the metabolism of odd-chain fatty acids and certain amino acids, as well as its involvement in the tricarboxylic acid cycle .
属性
CAS 编号 |
73173-92-9 |
|---|---|
分子式 |
C25H40N7O19P3S |
分子量 |
867.6 g/mol |
IUPAC 名称 |
(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |
InChI 键 |
MZFOKIKEPGUZEN-AGCMQPJKSA-N |
手性 SMILES |
C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


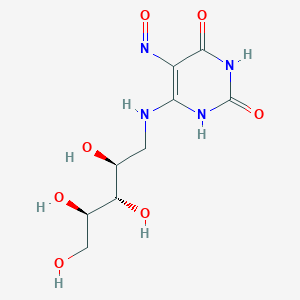
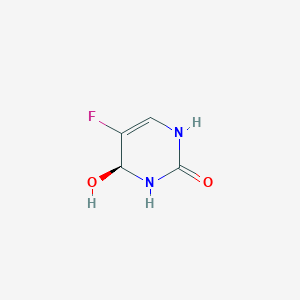

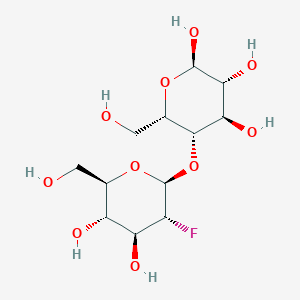
![Phosporic acid mono-[3,4-dihydroxy-5-(5-methoxy-benzoimidazol-1-YL)-tetrahydro-furan-2-ylmethyl] ester](/img/structure/B10776759.png)
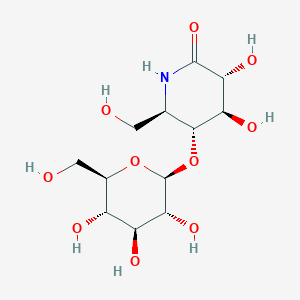
![3-[(2Z,5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776769.png)
![S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine](/img/structure/B10776775.png)
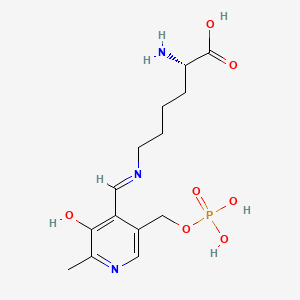
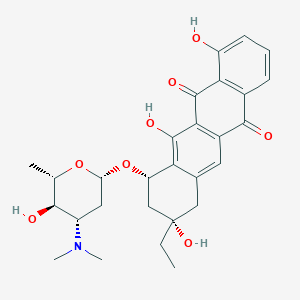
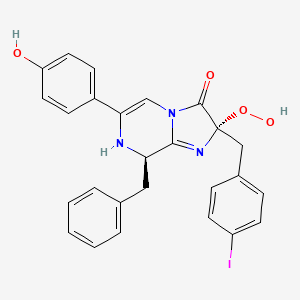
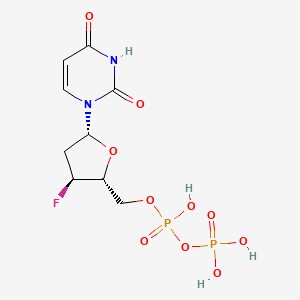
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)

